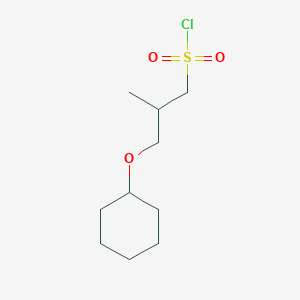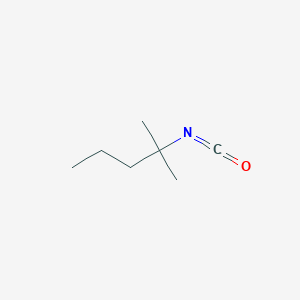
2-Isocyanato-2-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-2-methylpentane is an organic compound that belongs to the chemical class of isocyanates. It is widely used in the chemical industry as a building block for polyurethane production.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanato-2-methylpentane can be synthesized through the reaction of 2-methylpentan-2-amine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
2-methylpentan-2-amine+phosgene→this compound+hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene, which is synthesized from carbon monoxide and chlorine. The reaction with diamines forms diisocyanates and hydrogen chloride. The process is carefully monitored to manage the hazardous nature of phosgene .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanato-2-methylpentane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: Used in the formation of urethanes.
Polyols: Used in the production of polyurethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
2-Isocyanato-2-methylpentane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various polymers and materials.
Biology: Investigated for its potential use in biomaterials and tissue engineering.
Medicine: Explored for its potential in drug delivery systems and medical devices.
Industry: Widely used in the production of polyurethanes, which are utilized in coatings, adhesives, foams, and elastomers
Mechanism of Action
The mechanism of action of 2-Isocyanato-2-methylpentane involves its reactivity with nucleophiles, such as alcohols and amines. The isocyanate group (N=C=O) reacts with hydroxyl groups to form urethanes and with amines to form ureas. These reactions are fundamental in the formation of polyurethanes and other related materials .
Comparison with Similar Compounds
Hexamethylene diisocyanate: Used in the production of polyurethanes with different properties.
Isophorone diisocyanate: Known for its use in high-performance coatings.
Methylenediphenyl diisocyanate: Widely used in the production of rigid polyurethane foams.
Toluene diisocyanate: Commonly used in flexible polyurethane foams.
Uniqueness: 2-Isocyanato-2-methylpentane is unique due to its specific structure, which imparts distinct reactivity and properties. Its use in specialized applications, such as the production of certain types of polyurethanes, sets it apart from other isocyanates .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-isocyanato-2-methylpentane |
InChI |
InChI=1S/C7H13NO/c1-4-5-7(2,3)8-6-9/h4-5H2,1-3H3 |
InChI Key |
FIYUGTLHBRHIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


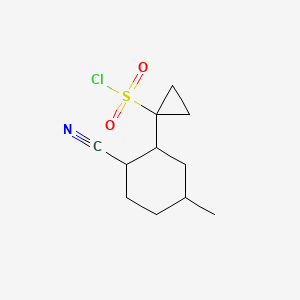

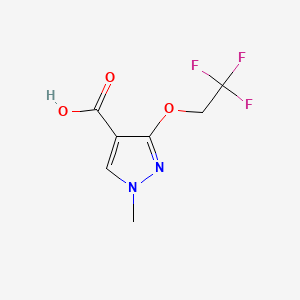
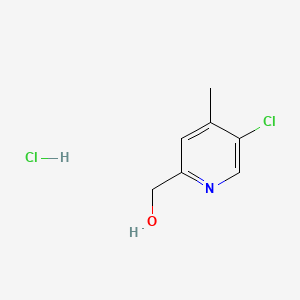
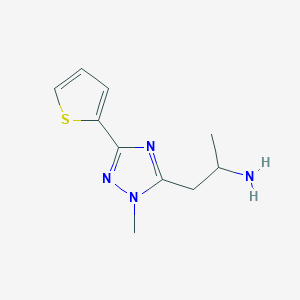
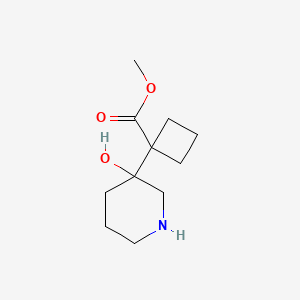
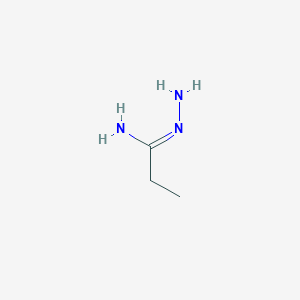
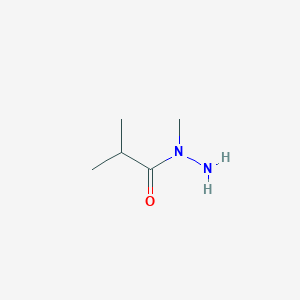
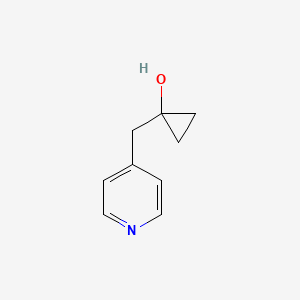
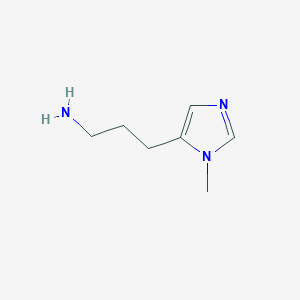
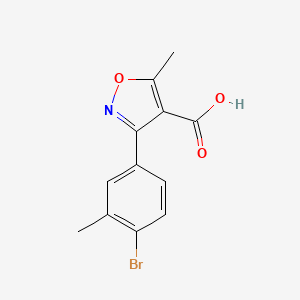
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13628734.png)
![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid](/img/structure/B13628737.png)
